molecular formula C13H16O3 B14432950 2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one CAS No. 80706-76-9

2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one

Cat. No.: B14432950
CAS No.: 80706-76-9
M. Wt: 220.26 g/mol
InChI Key: BCWBCEKOUDAVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a dimethoxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one typically involves the reaction of cyclobutanone with a suitable dimethoxymethylating agent in the presence of a catalyst. One common method involves the use of dimethyl acetal as the dimethoxymethylating agent, which reacts with cyclobutanone under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-2-phenylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar structural features but different chemical properties.

    Phenylcyclobutanone: Shares the cyclobutanone ring but lacks the dimethoxymethyl group.

Properties

CAS No.

80706-76-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(dimethoxymethyl)-2-phenylcyclobutan-1-one

InChI

InChI=1S/C13H16O3/c1-15-12(16-2)13(9-8-11(13)14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

BCWBCEKOUDAVSA-UHFFFAOYSA-N

Canonical SMILES

COC(C1(CCC1=O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.